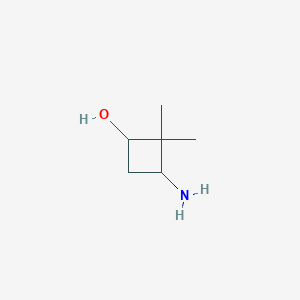

3-Amino-2,2-dimethylcyclobutanol

Description

Significance of Cyclobutane-Containing Amino Alcohols in Contemporary Organic Chemistry

Cyclobutane (B1203170) derivatives are increasingly utilized in organic synthesis and medicinal chemistry. nih.govlifechemicals.com The conformational rigidity imposed by the cyclobutane ring offers a distinct advantage in the design of molecules with specific spatial orientations, which is crucial for achieving high target-binding specificity in drug development. Unlike more flexible structures, the puckered nature of the cyclobutane ring restricts rotational freedom, providing a level of pre-organization that can enhance biological activity. nih.govlifechemicals.com

The incorporation of both an amino (-NH2) and a hydroxyl (-OH) group onto the cyclobutane framework gives rise to amino alcohols with dual functionality. This allows for a wide range of chemical transformations, enabling their use as versatile synthons for more complex molecules. The presence of these polar functional groups also influences the physicochemical properties of the parent molecule, such as solubility and hydrogen bonding capacity, which are critical parameters in drug design.

Furthermore, the cyclobutane ring is relatively inert chemically compared to other strained systems, which can be advantageous in maintaining the structural integrity of a molecule under physiological conditions. nih.gov This combination of structural rigidity, functional group versatility, and relative stability makes cyclobutane-containing amino alcohols highly attractive scaffolds in the synthesis of novel therapeutic agents and functional materials. lifechemicals.comontosight.ai

Overview of the 3-Amino-2,2-dimethylcyclobutanol Scaffold in Research Context

The this compound scaffold has garnered attention as a key intermediate and structural motif in various research endeavors. Its specific substitution pattern, featuring gem-dimethyl groups at the 2-position, introduces steric bulk that can influence the molecule's conformation and its interactions with biological targets.

This particular scaffold is a subject of investigation for its potential applications in medicinal chemistry. For instance, related cyclobutane amino acids have been explored as precursors for antiviral, antitumoral, and antibiotic agents. The rigid cyclobutane core is also valuable in peptide engineering, where it can enhance metabolic stability. The synthesis of such scaffolds often involves multi-step chemical reactions, starting from commercially available cyclobutanone (B123998) derivatives. ontosight.ai

Table 1: Key Research Areas for Cyclobutane-Containing Scaffolds

| Research Area | Significance of Cyclobutane Scaffold |

| Medicinal Chemistry | Provides conformational rigidity for enhanced target binding and can serve as a precursor for various therapeutic agents. nih.gov |

| Peptide Engineering | The rigid structure can improve the metabolic stability and helical propensity of peptides. |

| Materials Science | The unique structural properties are utilized in the design of novel materials, such as stress-responsive polymers. lifechemicals.comontosight.ai |

| Supramolecular Chemistry | The defined geometry of the cyclobutane ring can be exploited for the construction of complex self-assembling systems. lifechemicals.com |

Academic Research Focus and Scope for this compound

Academic research on this compound and related compounds is primarily focused on synthetic methodology, structural analysis, and the exploration of their utility as building blocks. Organic chemists are continuously developing more efficient and stereoselective methods for the synthesis of substituted cyclobutanes. acs.org This includes the use of photochemical reactions, such as [2+2] cycloadditions, and the functionalization of pre-existing cyclobutane rings. acs.orgmdpi.com

A significant area of investigation is the use of these scaffolds in the creation of "unnatural" amino acids and peptides. These non-proteinogenic amino acids, which are not found in natural proteins, are of great interest for their ability to impart novel properties to peptides and other biomolecules. acs.org The constrained nature of the cyclobutane ring in these amino acids can lead to peptides with enhanced resistance to enzymatic degradation and improved pharmacological profiles.

Furthermore, the unique stereochemistry of this compound, which can exist as different stereoisomers, is a key aspect of ongoing research. The separation and characterization of these isomers are crucial, as different stereoisomers can exhibit vastly different biological activities. Advanced analytical techniques, such as X-ray crystallography, are employed to determine the precise three-dimensional structure of these molecules and their derivatives. nih.gov

Propriétés

IUPAC Name |

3-amino-2,2-dimethylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXIQOVWRZVXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 2,2 Dimethylcyclobutanol and Its Derivatives

Strategies for Cyclobutane (B1203170) Ring Construction in the Synthesis of 3-Amino-2,2-dimethylcyclobutanol Systems

The formation of the cyclobutane core is the critical step in the synthesis of this compound. Various synthetic strategies have been developed to construct this strained ring system, ranging from classic cycloadditions to modern transition metal-catalyzed reactions.

[2+2] Cycloaddition Reactions in the Formation of Cyclobutane Frameworks

The [2+2] cycloaddition is a powerful and direct method for the synthesis of cyclobutane rings, involving the reaction of two doubly bonded molecules. This approach can be initiated photochemically, thermally, or through catalysis.

Photochemical [2+2] cycloadditions are among the most frequently used methods to access carbocyclic products from two olefin units, where one is excited by UV or visible light. purdue.edu For the synthesis of a this compound precursor, a potential strategy would involve the cycloaddition of a ketene (B1206846) acetal (B89532) with an appropriate alkene, followed by functional group interconversion. The use of allenes in [2+2] cycloadditions also provides a versatile route to cyclobutane derivatives.

Transition metal catalysis has significantly broadened the scope of [2+2] cycloadditions, allowing for reactions to proceed under milder conditions and with greater control. researchgate.net For instance, the reaction between an enamine derived from a β-amino ketone and an electron-deficient alkene could be envisioned to form a substituted cyclobutane which can then be converted to the target amino alcohol. Recent advancements have highlighted the use of visible light photocatalysis for [2+2] cycloadditions, offering a mild and scalable approach to substituted cyclobutane α-amino acid derivatives. nih.gov

| [2+2] Cycloaddition Approach | Description | Potential Substrates for Target Synthesis |

| Photochemical Cycloaddition | Involves the excitation of an olefin to a triplet state, which then reacts with a ground-state olefin. purdue.edu | 1,1-dimethoxyethene and an N-protected amino-alkene. |

| Thermal Cycloaddition | Typically requires activated substrates like ketenes or electron-rich/poor olefin combinations. | Dichloroketene and an appropriately substituted alkene, followed by dehalogenation and functional group manipulation. researchgate.net |

| Transition Metal-Catalyzed | Utilizes catalysts (e.g., Fe, Cu, Au) to facilitate the cycloaddition under mild conditions. researchgate.net | An enol ether and an enamine derivative. |

| Photocatalyzed Cycloaddition | Employs a photocatalyst and visible light to mediate the reaction, often with high selectivity. nih.gov | A dehydroamino acid derivative and a styrene-type olefin. nih.gov |

Ring Expansion and Cyclization Approaches to Cyclobutane Derivatives

Alternative strategies to direct cycloaddition include ring expansion of smaller rings and intramolecular cyclization of acyclic precursors. These methods can offer unique stereochemical control and access to complex substitution patterns.

Ring expansion of cyclopropyl (B3062369) derivatives is a well-established method for forming cyclobutane rings. nih.gov For example, a suitably substituted cyclopropyl carbinol can undergo acid-catalyzed ring expansion to yield a cyclobutanone (B123998), which can then be further functionalized to the desired this compound.

Intramolecular cyclization reactions provide another powerful route. For instance, a γ-substituted carbonyl compound can undergo intramolecular nucleophilic attack or a radical cyclization to form the four-membered ring. A contractive synthesis of multisubstituted cyclobutanes from readily accessible pyrrolidines has been reported, proceeding through a nitrogen extrusion process. acs.orgnih.gov This method allows for the stereospecific synthesis of cyclobutanes. acs.org Additionally, ynones derived from amino acids can be cyclized to construct ring systems containing an amino group at the C3 position. nih.gov

Transition Metal-Catalyzed Ring Formation (e.g., Gold Catalysis)

Homogeneous gold catalysis has become a powerful tool for constructing strained carbocycles like cyclobutanes. nih.gov Gold catalysts can activate alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization and cycloaddition reactions.

Gold(I)-catalyzed [2+2] cycloaddition of ynol ethers with alkenes has been developed for the synthesis of cyclobutanones. nih.gov This methodology could be adapted to produce a precursor to this compound. Furthermore, gold-catalyzed cycloisomerization of alkynylcyclobutane carboxamides has been shown to produce cyclobutane-fused N-heterocycles, demonstrating the utility of gold catalysis in modifying pre-existing cyclobutane rings. acs.org Gold-mediated photocatalysis has also been employed for the [2+2] cycloaddition of coumarins and unactivated alkenes to synthesize cyclobutane-fused chromanones. researchgate.net More recently, this has been extended to the intermolecular cycloaddition of 1-acetylindoles to form cyclobutane-fused indolines. diva-portal.org

Stereoselective Synthesis of this compound Scaffolds

The presence of multiple stereocenters in this compound necessitates stereoselective synthetic approaches. Chiral pool synthesis and asymmetric catalysis are two primary strategies to achieve high enantiomeric and diastereomeric purity.

Chiral Pool Approaches Utilizing Natural Precursors (e.g., Pinonic Acid Derivatives)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.govnih.gov For the synthesis of chiral cyclobutane derivatives, terpenes are particularly useful starting materials. nih.gov

Pinonic acid, a cyclobutane-containing monoterpene derived from the oxidation of α-pinene, is an excellent chiral starting material for the synthesis of substituted cyclobutanes. calstate.edunist.gov The chemical structure of cis-pinonic acid contains the 2,2-dimethylcyclobutane core with functional handles (a carboxylic acid and a ketone) that can be manipulated to introduce the desired amino and hydroxyl groups. nist.gov For example, the carboxylic acid of pinonic acid can be converted to an amide, and the ketone can be reduced and converted to an amine, or a Curtius or Hofmann rearrangement could be employed on the acetic acid side chain to install the amino group. The transformation of cis-pinonic acid using substituted amines has been explored, providing a pathway to chiral derivatives. calstate.edu

| Chiral Precursor | Key Structural Feature | Potential Transformation to Target |

| (+)- or (-)-α-Pinene | Bicyclic terpene with a cyclobutane ring. | Ozonolysis or permanganate (B83412) oxidation to cis-pinonic acid. calstate.edu |

| cis-Pinonic acid | Contains the 2,2-dimethylcyclobutane skeleton with ketone and carboxylic acid functionalities. nist.gov | Curtius rearrangement of the carboxylic acid to an amine and reduction of the ketone to an alcohol. |

Asymmetric Catalysis in Amino Alcohol Synthesis

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, including amino alcohols. diva-portal.orgnih.gov This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction.

Several catalytic asymmetric methods can be envisioned for the synthesis of this compound. For example, the asymmetric reduction of a suitable aminoketone precursor would be a direct route to the target molecule. Asymmetric hydroamination of an unsaturated alcohol precursor is another viable strategy. Copper-catalyzed asymmetric synthesis has been used to produce chiral γ-amino alcohols. researchgate.net

Biocatalysis, particularly the use of enzymes like transaminases, offers a highly selective method for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net ω-Transaminases are capable of asymmetrically synthesizing chiral amines through the reductive amination of carbonyl compounds. researchgate.net This approach could be applied to a 3-hydroxy-2,2-dimethylcyclobutanone precursor to install the amino group with high enantioselectivity.

Chromium-Catalyzed Asymmetric Coupling Reactions for β-Amino Alcohols

The synthesis of chiral β-amino alcohols, a core structural motif in many pharmaceuticals and natural products, has been significantly advanced through the use of chromium-catalyzed asymmetric cross-aza-pinacol coupling reactions. acs.orgnih.gov This methodology effectively couples aldehydes and N-sulfonyl imines to generate β-amino alcohols with adjacent stereocenters. acs.orgnih.gov A key feature of this protocol is the utilization of a chiral chromium catalyst that facilitates a radical-polar crossover mechanism. acs.orgnih.gov This catalyst plays a threefold role: it chemoselectively reduces the imine via a single-electron transfer, rapidly intercepts the resulting radical to prevent unwanted side reactions, and directs the chemo- and stereoselective addition to the aldehyde. acs.orgnih.gov

The reaction demonstrates broad substrate scope, accommodating various aromatic, aliphatic, and heteroaromatic aldehydes, and tolerates a range of functional groups. organic-chemistry.org Mechanistic investigations, including radical trapping experiments and cyclic voltammetry, have confirmed the formation of an α-amino radical intermediate, a departure from the more common ketyl radical pathway. organic-chemistry.org This method's efficiency and modularity provide a powerful tool for accessing a diverse array of β-amino alcohols. acs.org

In a related approach, samarium iodide-mediated cross-coupling of N-tosyl imines with planar chiral arylaldehydes, including those coordinated to a chromium complex, has been shown to produce β-amino alcohols diastereoselectively. acs.org The stereochemical outcome (syn- or anti-) can be controlled by the choice of the imine and the planar chiral aldehyde. acs.org

Organocatalytic Strategies for Chiral Amino Alcohol Construction

Organocatalysis has emerged as a powerful and environmentally friendly approach for the enantioselective synthesis of complex molecules, including chiral amino alcohols and their precursors. acs.org These strategies often mimic natural biosynthetic pathways and offer a direct route to noncanonical α-amino acids, which can be further transformed into valuable chiral building blocks like β-amino alcohols. rsc.org

A variety of organocatalytic transformations, such as Mannich, Ugi, and Strecker reactions, have been successfully employed to construct C-C, C-H, and C-N bonds with high stereocontrol. rsc.org For instance, bifunctional catalysts that incorporate both a Brønsted acid and a Lewis base moiety can activate substrates and control the stereochemical outcome of the reaction. rsc.org Hydrogen-bonding catalysis is another key strategy, where the catalyst interacts with the substrate through a network of hydrogen bonds to direct the enantioselective transformation. rsc.org

The development of novel organocatalysts continues to expand the scope of these reactions. For example, a catalyst featuring an N-methylpyridinium ion with a chiral amino alcohol side chain has been designed to stabilize a glycine (B1666218) enolate intermediate, enabling enantioselective Mannich reactions. rsc.org The versatility of organocatalysis allows for the synthesis of a wide range of chiral amino acids with diverse side chains and functionalities, which serve as precursors to chiral amino alcohols. rsc.org

Ligand-Controlled Enantioselective Additions for Cyclobutanol (B46151) Derivatives

The synthesis of enantiomerically pure cyclobutanol derivatives is a significant challenge in organic synthesis. Ligand-controlled enantioselective additions to cyclobutanones represent a key strategy to address this. While early methods for the reduction of benzocyclobutenone showed moderate enantioselectivity, the use of chiral oxazaborolidines (CBS reduction) has provided improved results, particularly for sterically hindered substrates. nih.gov

Copper-catalyzed asymmetric hydrosilylation of benzocyclobutenone using a chiral BINAP ligand has also been explored, yielding the corresponding benzocyclobutenol with high enantiomeric excess. nih.gov More recently, a sequential enantioselective reduction/C–H functionalization strategy has been developed. nih.gov This approach combines a practical enantioselective reduction of a ketone with a diastereospecific iridium-catalyzed C–H silylation, allowing for the installation of contiguous stereogenic centers on the cyclobutane ring. nih.gov

Furthermore, ligand-controlled regiodivergent aminocarbonylation of cyclobutanols has been reported as a method to produce 1,1- and 1,2-substituted cyclobutanecarboxamides. nih.gov This palladium-catalyzed reaction demonstrates high regio- and stereoselectivity, which is controlled by the choice of ligand. nih.gov This method provides a direct route to valuable cyclobutane derivatives while keeping the strained four-membered ring intact. nih.gov

Enzymatic Cascade Reactions for Chiral Amino Alcohol Production

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis for the production of chiral amino alcohols. nih.govjove.comnih.govjove.com Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, are particularly efficient as they minimize intermediate purification steps and can drive reactions to completion. nih.gov

One such strategy involves a de novo metabolic pathway that couples a transketolase and a transaminase enzyme. nih.govresearchgate.net This system can be used to synthesize chiral amino alcohols like (2S,3R)-2-amino-1,3,4-butanetriol (ABT). nih.govresearchgate.net To circumvent the use of the expensive substrate hydroxypyruvate (HPA), two alternative biocatalytic strategies have been developed. The first is a sequential three-enzyme cascade using two transaminases and one transketolase with serine, pyruvate, and glycolaldehyde (B1209225) as substrates. nih.govresearchgate.net The second, more efficient strategy is a two-step recycling cascade where serine acts as an amine donor to aminate erythrulose, simultaneously producing ABT and regenerating HPA. nih.govresearchgate.net

Another approach utilizes a dioxygenase and a decarboxylase in a cascade reaction starting from readily available L-lysine. nih.govjove.comnih.govjove.com The dioxygenase catalyzes the regio- and diastereoselective hydroxylation of the lysine (B10760008) side chain, and the decarboxylase then cleaves the carboxylic acid group, yielding an optically enriched amino alcohol. nih.govjove.comnih.gov This method has been successfully applied to the semi-preparative scale synthesis of several amino alcohols with excellent yields. nih.gov

Table 1: Comparison of Enzymatic Cascade Strategies for Chiral Amino Alcohol Synthesis

| Starting Material | Enzymes | Key Features | Product(s) | Reference(s) |

| L-Lysine | Dioxygenase, Decarboxylase | Regio- and diastereoselective C-H oxidation followed by decarboxylation. | Chiral β- and γ-amino alcohols | nih.gov, jove.com, nih.gov |

| Serine, Pyruvate, Glycolaldehyde | 2 Transaminases, 1 Transketolase | Sequential three-enzyme cascade. | (2S,3R)-2-amino-1,3,4-butanetriol (ABT) | nih.gov, researchgate.net |

| Serine, Erythrulose | Transaminase, Transketolase | Two-step recycling cascade, regenerates hydroxypyruvate. | (2S,3R)-2-amino-1,3,4-butanetriol (ABT) | nih.gov, researchgate.net |

Photocatalyzed Methods for Cyclobutane Amino Acid Derivatives

Visible light photocatalysis has emerged as a mild and powerful tool for the synthesis of complex organic molecules, including amino acid derivatives. nih.govnih.gov This approach allows for the generation of reactive intermediates under gentle conditions, often at room temperature, and is compatible with a wide range of functional groups. nih.gov

A notable application of this technology is the photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins to produce substituted cyclobutane α-amino acid derivatives. nih.gov This reaction is mediated by an iridium-based triplet energy transfer catalyst under visible light irradiation. nih.gov This method provides direct access to strained cyclobutane amino acids, which are valuable building blocks for peptide mimetics and other bioactive molecules. nih.gov

Photoredox catalysis has also been employed for the synthesis of α-amino acid amides through the carbamoylation of imines. organic-chemistry.org In this process, a photocatalyst is used to generate carbamoyl (B1232498) radicals from stable precursors, which then add to N-aryl imines. organic-chemistry.org While this method has shown promise, achieving high enantioselectivity remains a challenge. organic-chemistry.org The development of photocatalytic methods for the modification of a wide range of amino acids continues to be an active area of research. nih.govdigitellinc.com

Convergent and Modular Synthetic Routes to this compound and Analogues

The development of convergent and modular synthetic routes is highly desirable for the efficient preparation of this compound and its analogues, allowing for the rapid generation of a library of related compounds. A key strategy involves the enantioselective synthesis of a chiral cyclobutane core, which can then be further functionalized.

One such approach is the enantioselective organocatalytic (2+2) annulation reaction to construct the cyclobutane ring with high stereocontrol. researchgate.net These reactions can overcome the inherent ring strain of the four-membered ring system. researchgate.net The resulting cyclobutane derivatives, particularly cyclobutanones and cyclobutenones, can serve as versatile four-carbon building blocks for further transformations. researchgate.net

Another powerful convergent strategy is the chromium-catalyzed asymmetric cross-aza-pinacol coupling of aldehydes and N-sulfonyl imines. acs.orgnih.gov The modularity of this reaction, allowing for the combination of various aldehyde and imine partners, provides a flexible route to a wide range of β-amino alcohols. acs.org This method's broad substrate scope and high stereoselectivity make it a valuable tool for the synthesis of analogues of this compound.

Derivatization and Functional Group Interconversion Strategies for this compound Precursors

Once a chiral cyclobutane core is synthesized, a variety of derivatization and functional group interconversion strategies can be employed to access this compound and its precursors. For instance, a chiral cyclobutanol can be converted to an amine through a Mitsunobu reaction with a suitable nitrogen nucleophile, followed by deprotection. Alternatively, a ketone precursor can be converted to an oxime, which can then be reduced to the corresponding amine.

The use of organocatalysis provides a rapid method for analyzing the enantiomeric purity of chiral amino alcohols and their precursors. nih.gov Achiral isocyanate probes can react with amino and alcohol functional groups in the presence of an organocatalyst to form products with characteristic UV and CD signals, allowing for the determination of the enantiomeric ratio. nih.gov

Furthermore, the strained nature of the cyclobutane ring can be exploited in ring-expansion reactions to generate larger ring systems. researchgate.net For example, cyclobutenones can undergo 1,3-dipolar annulation reactions with azomethine imines, and allylic cyclobutanols can undergo semipinacol rearrangements to form α-vinyl cyclopentanones. researchgate.net These transformations highlight the versatility of cyclobutane derivatives as synthetic intermediates.

Structural Elucidation and Conformational Analysis of 3 Amino 2,2 Dimethylcyclobutanol Systems

Stereochemical Features of the 3-Amino-2,2-dimethylcyclobutanol Scaffold

The presence of multiple chiral centers and the cyclic nature of the this compound molecule give rise to a rich stereochemical landscape. Understanding these features is paramount for its application in various chemical syntheses.

Enantiomer and Diastereomer Considerations in this compound Syntheses

The this compound structure contains two stereocenters, which means it can exist as a number of stereoisomers. Specifically, with two chiral centers, a maximum of 2n (where n is the number of chiral centers) stereoisomers are possible, resulting in four potential stereoisomers for this compound. libretexts.orglibretexts.org These stereoisomers consist of two pairs of enantiomers.

The relationship between stereoisomers that are not mirror images of each other is defined as diastereomeric. libretexts.orglibretexts.org In the context of this compound, this means that a stereoisomer with a specific configuration at both chiral centers (e.g., R,R) will be the enantiomer of the isomer with the opposite configurations (S,S). The other two possible isomers (R,S and S,R) will also be enantiomers of each other. The relationship between the (R,R) isomer and the (R,S) or (S,R) isomers is diastereomeric.

The synthesis of this compound and its derivatives often yields a mixture of these stereoisomers. The control and separation of these isomers are critical in fields like medicinal chemistry, where only one specific stereoisomer may exhibit the desired biological activity.

Absolute Configuration Determination Methodologies

Determining the absolute configuration of the chiral centers in this compound is crucial for understanding its properties and interactions. Several methodologies can be employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct method for determining absolute configuration, advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives, can be used to deduce the relative and, in some cases, the absolute stereochemistry. Nuclear Overhauser effect (nOe) experiments can also provide crucial information about the spatial proximity of atoms, aiding in stereochemical assignment. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a unique CD spectrum, which can be compared to known standards or theoretical calculations to determine the absolute configuration. nih.gov

Chiral Chromatography: By using a chiral stationary phase, the enantiomers of this compound can be separated. The elution order, when compared to known standards, can help in assigning the absolute configuration.

Conformational Behavior of the Cyclobutanol (B46151) Ring System

The four-membered ring of cyclobutanol is not planar but exists in a puckered conformation to alleviate ring strain. The substituents on the ring further influence its conformational preferences.

Intrinsic Ring Strain and Conformational Flexibility of Cyclobutanols

Cyclobutane (B1203170) rings are characterized by significant angle and torsional strain. youtube.comdalalinstitute.com A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. To relieve this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. dalalinstitute.com In this non-planar arrangement, one carbon atom is out of the plane of the other three. This puckering reduces the torsional strain that would arise from eclipsed C-H bonds in a planar structure. youtube.com

The cyclobutanol ring is in a constant state of flux, with the puckered conformation rapidly inverting at room temperature. The energy barrier for this ring-flipping is relatively low. The position of the hydroxyl group can be either axial (pointing perpendicular to the approximate plane of the ring) or equatorial (pointing outwards from the ring). Studies on cyclobutanol itself have shown that the equatorial conformer is generally more stable. nih.gov

Intramolecular Hydrogen Bonding Patterns in this compound Derivatives

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH2) group (a hydrogen bond donor and acceptor) in the this compound structure allows for the formation of intramolecular hydrogen bonds. rsc.orgpsu.edu This internal hydrogen bonding can significantly influence the conformational preferences of the molecule.

An intramolecular hydrogen bond can form between the hydroxyl hydrogen and the nitrogen of the amino group, or between an amino hydrogen and the oxygen of the hydroxyl group. The formation of these hydrogen bonds depends on the relative orientation of the functional groups, which is dictated by the conformation of the cyclobutane ring.

For a hydrogen bond to form, the donor and acceptor atoms must be in close proximity. In the case of this compound, certain conformations will bring the amino and hydroxyl groups into a favorable arrangement for intramolecular hydrogen bonding. This interaction can stabilize a particular conformation, making it more populated than others. The strength of this hydrogen bond is influenced by the basicity of the nitrogen atom and the acidity of the hydroxyl proton. psu.edu Studies on other amino alcohols have shown that intramolecular hydrogen bonding can lead to the formation of stable five- or six-membered ring-like structures within the molecule. nih.gov

Spectroscopic Techniques for Conformational Studies

A variety of spectroscopic techniques are instrumental in elucidating the conformational landscape of molecules like this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying hydrogen bonding. The stretching frequency of the O-H and N-H bonds is sensitive to their environment. In the presence of intramolecular hydrogen bonding, the O-H stretching band will shift to a lower frequency (red-shift) and often broaden. psu.edu Variable temperature IR studies can provide information about the thermodynamics of different conformers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon-¹³C (¹³C) NMR, provides detailed information about the connectivity and chemical environment of atoms. Coupling constants (J-values) between protons can give insights into the dihedral angles and thus the conformation of the ring. Advanced techniques like 2D NMR (COSY, NOESY) can reveal through-bond and through-space correlations, further defining the three-dimensional structure. acs.orgnih.gov

Microwave Spectroscopy: This high-resolution technique can provide very precise rotational constants for different conformers in the gas phase. nih.govnih.gov By comparing experimental rotational constants with those calculated for different theoretical structures, the exact geometry of the most stable conformers can be determined.

The combination of these experimental techniques with computational modeling provides a powerful approach to fully characterize the complex structural and conformational properties of this compound systems. acs.orgnih.gov

Computational Chemistry Approaches to Conformational Analysis

Computational methods are essential for complementing experimental data and providing a deeper understanding of the conformational landscape of flexible molecules like substituted cyclobutanes.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries and energies. acs.org It is particularly useful for analyzing the conformational preferences of cyclobutane rings within peptides. The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.org This puckering creates an energy barrier between two stable conformers.

DFT calculations can be used to determine the relative energies of the different possible conformers of a molecule like this compound. For a monosubstituted cyclobutane, the substituent can be in either an axial or an equatorial position. DFT calculations can predict the energy difference (ΔG(ax-eq)) between these two conformers. researchgate.net These theoretical values can then be compared with experimental data from NMR or IR spectroscopy. researchgate.net

Table 3: Comparison of Calculated Conformer Energy Differences (ΔG(ax-eq)) for Monosubstituted Cyclobutanes

| Substituent | Experimental ΔG (kcal/mol) (from ⁴JHH) | Calculated ΔG (kcal/mol) (DFT B3LYP) |

| -OH | 1.1 | 1.40 |

| -NH₂ | 0.8 | 0.96 |

| -CH₂OH | 0.2 | -0.12 (axial preferred) |

Data adapted from a study on monosubstituted cyclobutanes, illustrating the comparison between experimental NMR data and DFT calculations. The values are not for the title compound but serve as representative examples. researchgate.net

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational dynamics of molecules over time. nih.gov While DFT is excellent for calculating static energy minima, MD simulations model the movement of atoms and the flexibility of the molecule in a simulated environment, such as in water, which is crucial for understanding the behavior of biomolecules. nih.govyoutube.com

A combined study using experimental methods and computational approaches, including MD simulations, on 2-substituted cyclobutane-α-amino acid derivatives demonstrated the power of this integrated approach. nih.gov The MD simulations, performed in a solvent, provided insights into the solution-phase behavior that complemented the gas-phase DFT calculations and solid-state X-ray data. nih.gov MD simulations are also used to study the binding of peptidomimetics to their biological targets. For instance, simulations can model a designed cyclic peptide bound to a protein target, providing details about the binding configuration and interactions at an atomic level. nsf.gov The insights gained from MD simulations are invaluable for the rational design of peptidomimetics with improved stability, binding affinity, and specific conformational properties. nih.govnih.gov

Applications in Advanced Organic Synthesis and Molecular Design

3-Amino-2,2-dimethylcyclobutanol as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, optically active molecules, such as pharmaceuticals and natural products. The utility of this compound in this capacity stems from its densely functionalized and stereochemically rich core. The rigid four-membered ring provides a well-defined spatial arrangement of its amino and hydroxyl substituents, which can be chemically manipulated with high predictability.

Synthetic chemists can leverage the distinct reactivity of the amine and alcohol functional groups to introduce new functionalities or to build larger molecular scaffolds. For instance, the amine can be acylated, alkylated, or used in the formation of amides and carbamates, while the hydroxyl group can be etherified, esterified, or oxidized to a ketone. The presence of the gem-dimethyl group adjacent to the hydroxyl-bearing carbon introduces significant steric hindrance, which can be exploited to direct the approach of reagents to other parts of the molecule, thereby influencing the stereochemical outcome of subsequent reactions. This steric bias and conformational rigidity are key advantages in multistep synthetic sequences where control of molecular architecture is paramount.

Utility in Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for the efficient synthesis of chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The structure of this compound is well-suited for its derivatization into various types of asymmetric catalysts.

Chiral ligands coordinate to a transition metal center to create a chiral environment that forces a reaction to proceed enantioselectively. mdpi.comnih.gov Amino alcohols like this compound are excellent precursors for a variety of chiral ligands, particularly for metals such as rhodium, iridium, ruthenium, and palladium. mdpi.comresearchgate.net

By modifying the amino and/or hydroxyl groups, a range of bidentate ligands can be synthesized. For example, phosphine groups can be introduced via the amino function to create P,N-ligands, which are highly effective in reactions like asymmetric hydrogenation and cross-coupling. The rigid cyclobutane (B1203170) backbone holds the coordinating atoms in a fixed position, creating a well-defined chiral pocket around the metal center. This rigidity minimizes conformational flexibility, which is often a cause of reduced enantioselectivity. The steric bulk of the gem-dimethyl group can further enhance this effect by blocking certain coordination pathways of the substrate, leading to higher levels of stereochemical control.

Table 1: Potential Ligand Classes Derived from this compound

| Ligand Type | Potential Synthesis Route | Target Reactions |

|---|---|---|

| P,N-Ligands | Reaction of the amino group with chlorodiphenylphosphine | Asymmetric Hydrogenation, Allylic Alkylation |

| N,N-Ligands | Derivatization of the amino group (e.g., to a pyridine or oxazoline) | Hydrosilylation, Cyclopropanation |

| N,O-Ligands | Direct coordination of the unmodified amino alcohol | Asymmetric Transfer Hydrogenation |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Chiral amino alcohols can act as bifunctional organocatalysts, where both the amine and alcohol groups participate in the catalytic cycle. researchgate.net Drawing parallels with highly successful catalysts like proline, the amino group of this compound can react with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine or iminium ion intermediate.

Simultaneously, the hydroxyl group can act as a hydrogen-bond donor, coordinating with the other reactant (the electrophile). This dual activation brings the reactants together within a structured, chiral transition state, directing the stereochemical outcome of the reaction. This mechanism is particularly effective in carbon-carbon bond-forming reactions such as asymmetric aldol and Michael additions. dntb.gov.uamdpi.comopenrepository.com The rigid cyclobutane scaffold is advantageous as it pre-organizes the two functional groups, potentially leading to higher organization in the transition state and thus higher enantioselectivity compared to more flexible acyclic catalysts.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. Chiral amino alcohols are a well-established class of auxiliaries, with pseudoephedrine being a prominent example. nih.gov

This compound can function in a similar manner. For example, it can be condensed with a carboxylic acid to form a chiral amide. The α-proton of the carbonyl group can then be removed by a base to form an enolate. The rigid and sterically demanding structure of the cyclobutane auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the amide bond removes the auxiliary, furnishing a chiral carboxylic acid and regenerating the amino alcohol.

Incorporation into Peptide and Peptidomimetic Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. upc.edu Incorporating conformationally constrained building blocks is a key strategy in peptidomimetic design to lock the molecule into a specific, biologically active shape. mdpi.comnih.govscispace.comresearchgate.net

The this compound scaffold is a precursor to a unique type of constrained γ-amino acid. Oxidation of the primary alcohol yields the corresponding carboxylic acid, (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid. This molecule is a γ,γ-disubstituted γ-amino acid, where the backbone is part of the rigid four-membered ring.

When these cyclobutane-based amino acids are incorporated into peptide chains, they exert a powerful influence on the secondary structure. nih.govchemistryviews.org The restricted rotation around the C-C bonds of the cyclobutane ring severely limits the accessible backbone torsion angles (phi, psi, and omega), forcing the peptide to adopt a well-defined conformation, such as a helix or a turn. nih.govnih.gov This is particularly valuable in the design of foldamers—oligomers that fold into ordered structures. researchgate.net

Research on hybrid α/γ-peptides containing chiral cyclobutane-constrained γ-amino acids has shown that these building blocks can induce stable helical conformations. researchgate.net The gem-dimethyl substitution pattern further rigidifies the structure. The resulting peptides have a pre-organized architecture that can be tailored to mimic the secondary structures of proteins, such as α-helices or β-sheets, which are often involved in critical protein-protein interactions. nih.gov By presenting side chains in a specific spatial orientation, these peptidomimetics can serve as potent inhibitors or modulators of biological targets.

Table 2: Properties of Cyclobutane-Containing Peptidomimetics

| Feature | Consequence | Reference |

|---|---|---|

| Rigid Backbone | Induces stable secondary structures (e.g., helices). | researchgate.net |

| Conformational Constraint | Reduces the entropic penalty of binding to a biological target, potentially increasing affinity. | mdpi.comresearchgate.net |

| Unnatural Structure | Increases resistance to degradation by proteases. | upc.edunih.gov |

| Defined Side-Chain Orientation | Allows for precise mimicry of protein epitopes. | nih.gov |

Impact on Peptide Secondary Structures and Folding

The incorporation of conformationally constrained amino acids into peptide chains is a powerful strategy for influencing their secondary structure and folding behavior. Oligomers that have a strong intrinsic propensity to adopt a specific, well-defined conformation are known as foldamers. nih.gov Peptides containing β-amino acid residues, such as those derived from this compound, are a prominent class of foldamers that can mimic natural peptide structures. nih.gov

The rigid cyclobutane skeleton imposes significant local constraints on the peptide backbone, restricting the available conformational space and pre-organizing the peptide into specific secondary structures. Research on hybrid peptides containing cyclobutane β-amino acids has shown that these residues can effectively induce folding into either β-sheet-like structures or helical conformations. researchgate.net The resulting structure is often dependent on the nature and length of the spacer units connecting the cyclic residues. researchgate.net For instance, peptides synthesized entirely from β³-amino acids can adopt a "14-helix" conformation, which is stabilized by a distinct hydrogen bonding pattern. nih.gov

The stereochemistry of the incorporated cyclic residue is also a critical determinant of the stability of the final folded structure. Studies on miniproteins have demonstrated that even a single L-to-D amino acid substitution can be dramatically destabilizing to the protein's tertiary fold, sometimes leading to complete unfolding. researchgate.net This highlights the precise stereochemical control that building blocks like this compound can exert on peptide architecture.

Table 1: Influence of Cyclic Moieties on Peptide Conformation

| Influencing Factor | Observation | Potential Outcome |

|---|---|---|

| Rigid Backbone | Introduction of a cyclobutane ring restricts torsional angles. | Induces predictable secondary structures like β-sheets or helices. researchgate.net |

| Spacer Length | Varying the linear segment between cyclobutane units (e.g., Glycine (B1666218) vs. β-Alanine). | Can tune the conformational preference from β-sheet to helical folds. researchgate.net |

| Stereochemistry | Altering the stereoisomeric configuration of a single cyclic residue. | Can significantly destabilize or completely disrupt the desired tertiary structure. researchgate.net |

| Residue Type | Using specific cyclic β-amino acids (e.g., trans-2-aminocyclohexanecarboxylic acid). | Can increase the propensity to form specific helical types, such as the 14-helix. nih.gov |

Aggregation Phenomena in Cyclobutane-Containing Peptides for Supramolecular Assembly

The controlled self-assembly of peptides into larger, ordered structures is a cornerstone of supramolecular chemistry and nanotechnology. Peptides containing cyclobutane residues have been shown to engage in specific non-covalent interactions that drive their aggregation into well-defined nanoscale assemblies. nih.gov

Studies on chiral synthetic β-dipeptides constructed from cyclobutane residues have provided experimental evidence for their self-assembly into nanoscale helical aggregates. nih.gov This process is often accompanied by a distinct conformational change in the individual peptide molecules as they transition from an isolated state in solution to an aggregated state. nih.gov Techniques such as spectroscopy, microscopy, and X-ray diffraction are instrumental in characterizing the morphology, size, and internal structure of these assemblies. nih.gov

Computational modeling has further elucidated the specific intermolecular interactions governing this assembly. Depending on the precise structure of the cyclobutane peptide, different packing arrangements, such as head-to-head or head-to-tail, can occur, leading to distinct helical structures and gel packing properties. nih.gov These ordered chains can then interact with one another to form larger bundles. nih.gov The process of self-assembly is a desired feature in supramolecular chemistry, though extensive aggregation can sometimes be counterproductive to a molecule's intended function. nih.gov

Table 2: Characteristics of Self-Assembly in Cyclobutane-Containing Peptides

| Feature | Description | Methodology |

|---|---|---|

| Resulting Structures | Formation of ordered, nanoscale helical aggregates and nanofibers. nih.gov | Electron Microscopy, X-ray Diffraction. nih.gov |

| Driving Forces | Non-covalent interactions, including hydrogen bonding and conformational changes. nih.gov | Spectroscopy (NMR), Computational Modeling. nih.gov |

| Molecular Arrangement | Can adopt specific orientations such as head-to-head or head-to-tail packing. nih.gov | Computational Modeling, NMR Spectroscopy. nih.gov |

| Phase Transition | Can undergo a sol-gel transition at specific temperatures and concentrations. nih.gov | High-Resolution NMR Spectroscopy. nih.gov |

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful chemical strategy that aims to generate collections of structurally diverse and complex small molecules from simple, common starting materials in a limited number of steps. nih.govsouralgroup.com The goal of DOS is to efficiently explore novel areas of chemical space, which can accelerate the discovery of new biologically active compounds. souralgroup.com The generation of multiple, distinct molecular scaffolds (skeletal diversity) is a central challenge and a key to the success of any DOS campaign. portico.org

This compound is an ideal building block for DOS for several reasons:

Scaffold Rigidity: The cyclobutane ring provides a rigid, three-dimensional core, which is a desirable feature for creating molecules with well-defined shapes.

Orthogonal Functional Groups: The presence of both an amino group and a hydroxyl group provides two distinct reactive sites. These "orthogonal" handles can be chemically modified independently, allowing for the sequential or parallel introduction of diverse chemical appendages.

Stereochemical Complexity: The inherent chirality of the molecule allows for the generation of stereochemically complex libraries.

In a typical DOS workflow, a building block like this compound could be used in a "build-couple-pair" strategy. mdpi.com The core scaffold is first synthesized (build), then coupled with various reaction partners, and finally subjected to intramolecular reactions to yield a diverse range of complex bicyclic or polycyclic scaffolds. nih.gov The ability to use a single starting material to access numerous distinct molecular frameworks is a hallmark of an effective DOS approach. nih.gov

Table 3: Suitability of this compound for Diversity-Oriented Synthesis

| Feature | Advantage in DOS |

|---|---|

| Constrained 3D Ring | Provides a rigid starting scaffold, leading to molecules with high three-dimensional character. |

| Amino (NH₂) Group | Serves as a key reactive handle for amide bond formation, alkylation, and participation in cyclization reactions. |

| Hydroxyl (OH) Group | Acts as another reactive handle for ether or ester formation, oxidation, or as a directing group. |

| Chirality | Allows for the creation of enantiomerically enriched libraries, exploring stereochemical diversity. |

Exploration in Novel Materials Chemistry and Molecular Engineering

The unique properties of this compound and its derivatives are being explored for their potential in creating novel materials with engineered properties at the molecular level. The demonstrated ability of peptides containing cyclobutane units to self-assemble into ordered nanostructures is of particular interest. nih.gov

This self-assembly behavior can be harnessed to develop advanced biomaterials, such as organogels. researchgate.net The formation of a gel is driven by the hierarchical assembly of the peptide molecules into a three-dimensional network that immobilizes the solvent. By rationally designing the peptide sequence, it is possible to control the non-covalent forces that drive the assembly process, allowing for the creation of "smart" materials that respond to external stimuli. researchgate.net

In the field of molecular engineering, the conformational control exerted by the cyclobutane ring is a powerful tool. By incorporating these rigid units into larger molecular architectures, scientists can design and synthesize materials with precisely defined nanoscale structures and functionalities. This bottom-up approach to material design, starting from molecular building blocks with predictable properties, is essential for the development of next-generation materials for a wide range of applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Glycine |

| β-Alanine |

| γ-Aminobutyric acid (GABA) |

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2,2-dimethylcyclobutanol, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves cyclization of amino alcohol precursors or reduction of nitriles/amides. For example, intermediates like ethyl 3-amino-2,2-dimethylpropanoate (CAS 324763-51-1) can be hydrolyzed under acidic or basic conditions to yield the target compound. Optimization includes controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using chiral catalysts to enhance enantiomeric purity . Purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization (ethanol/water mixtures) is critical to isolate high-purity product .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

- NMR : Analyze - and -NMR for cyclobutane ring protons (δ 1.2–1.8 ppm) and amino group signals (δ 1.5–2.5 ppm). Conformational flexibility may cause splitting; use variable-temperature NMR to resolve overlaps .

- X-ray crystallography : For absolute stereochemistry, grow single crystals in ethanol at −20°C. Stabilization via N–H···O hydrogen bonding networks is common in amino alcohols .

- FT-IR : Confirm hydroxyl (3200–3600 cm) and amine (3300–3500 cm) stretches.

Q. What are the key storage and handling precautions for this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation and hygroscopic degradation .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat). Neutralize spills with 5% acetic acid solution and dispose via licensed waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from conformational dynamics?

Methodological Answer: Dynamic NMR (DNMR) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are essential. For example, coalescence temperatures in DNMR reveal energy barriers for ring puckering in cyclobutane derivatives. Compare computed -NMR shifts (Gaussian 16) with experimental data to validate conformer populations .

Q. What strategies are effective for incorporating this compound into enantioselective drug syntheses?

Methodological Answer:

- Chiral resolution : Use preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers.

- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates to access stereocenters .

- Applications : The compound serves as a key intermediate in renin inhibitors (e.g., Aliskiren). Optimize coupling reactions (e.g., EDC/HOBt-mediated amidation) with carboxylic acids at 0°C to minimize racemization .

Q. How do solvent and pH affect the stability of this compound?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (40°C/75% RH):

- Acidic conditions (pH <3) : Rapid hydrolysis of the cyclobutane ring.

- Neutral/basic conditions (pH 7–9) : Stable for >30 days.

- Solvent Effects : Use polar aprotic solvents (DMF, acetonitrile) for reactions; avoid protic solvents (water, methanol) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.